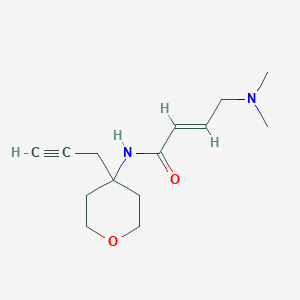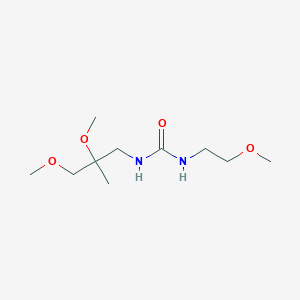
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea, also known as A-438079, is a selective P2X7 receptor antagonist. It has been widely studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
作用機序
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea is a selective antagonist of P2X7 receptors, which are ATP-gated ion channels expressed on various cell types, including immune cells, neurons, and cancer cells. The activation of P2X7 receptors by ATP leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. This compound blocks the activation of P2X7 receptors, thereby inhibiting the downstream signaling pathways and reducing the inflammation and pain associated with various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and cell cultures. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines in the serum and tissues of animals with inflammatory diseases. This compound has also been found to reduce the levels of pain-related neuropeptides in the spinal cord of animals with neuropathic pain. Moreover, this compound has been reported to inhibit the migration and invasion of cancer cells by modulating the expression of various genes and proteins.
実験室実験の利点と制限
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific targeting of this receptor subtype without affecting other P2X receptors. This compound is also stable and soluble in water, which facilitates its administration and dosing in animal models. However, there are some limitations to the use of this compound in lab experiments. It has a short half-life in vivo, which requires frequent dosing to maintain its therapeutic effects. Moreover, the pharmacokinetics and pharmacodynamics of this compound may vary across different animal species and disease models, which may affect its efficacy and safety.
将来の方向性
There are several future directions for the research on 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases, infectious diseases, and neurodegenerative diseases. Another direction is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and safety in vivo. Moreover, the development of novel P2X7 receptor antagonists with improved selectivity and potency may lead to the discovery of more effective therapeutic agents for various diseases.
合成法
The synthesis of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea involves the reaction of 2,3-dimethoxy-2-methylpropylamine with 2-methoxyethyl isocyanate. The resulting urea derivative is then purified through chromatography to obtain the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
科学的研究の応用
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis. Moreover, this compound has been reported to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
特性
IUPAC Name |
1-(2,3-dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4/c1-10(16-4,8-15-3)7-12-9(13)11-5-6-14-2/h5-8H2,1-4H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQPVNHNYMYTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCOC)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

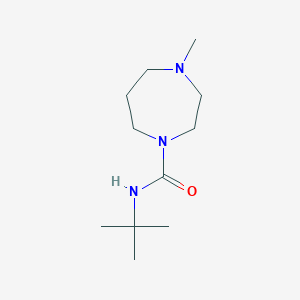
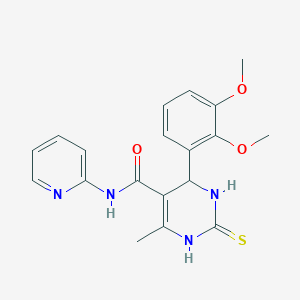

![N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2903496.png)
![N-{2-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2903499.png)
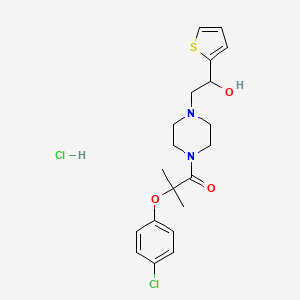

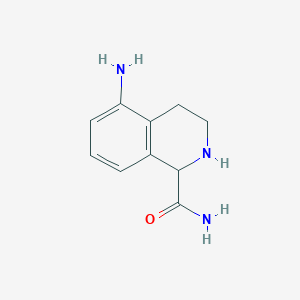
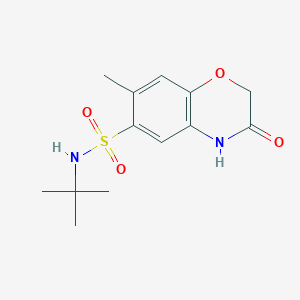
![5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2903509.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2903511.png)
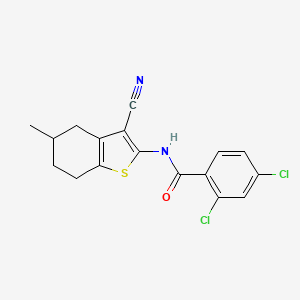
![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2903513.png)
